2-Chloro-4-(methoxymethyl)-1-vinylbenzene

Catalog No.
S3395444
CAS No.
1610416-70-0
M.F
C10H11ClO
M. Wt
182.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-(methoxymethyl)-1-vinylbenzene

CAS Number

1610416-70-0

Product Name

2-Chloro-4-(methoxymethyl)-1-vinylbenzene

IUPAC Name

2-chloro-1-ethenyl-4-(methoxymethyl)benzene

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

InChI

InChI=1S/C10H11ClO/c1-3-9-5-4-8(7-12-2)6-10(9)11/h3-6H,1,7H2,2H3

InChI Key

CQFNLUYRLOGIKT-UHFFFAOYSA-N

SMILES

COCC1=CC(=C(C=C1)C=C)Cl

Canonical SMILES

COCC1=CC(=C(C=C1)C=C)Cl

2-Chloro-4-(methoxymethyl)-1-vinylbenzene is an organic compound characterized by its unique substitution pattern on a vinylbenzene framework. Its molecular formula is C10H11ClOC_{10}H_{11}ClO, and it features a chlorinated aromatic ring with a methoxymethyl group and a vinyl group attached. The presence of the chloro and methoxymethyl groups contributes to its reactivity and potential applications in organic synthesis.

, including:

  • Nucleophilic Substitution: The chloro group can be displaced by nucleophiles, allowing for the introduction of various substituents.
  • Hydrogenation: The vinyl group can be hydrogenated to form saturated derivatives.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, where electrophiles attack the electron-rich aromatic system.

These reactions make 2-chloro-4-(methoxymethyl)-1-vinylbenzene a versatile intermediate in organic chemistry.

Several methods for synthesizing 2-chloro-4-(methoxymethyl)-1-vinylbenzene have been documented:

  • Nitration and Methoxymethylation:
    • Start with 2-chlorobenzyl chloride.
    • Perform nitration to obtain 4-nitro-2-chloromethyl-chlorobenzene.
    • Introduce a methoxymethyl group via nucleophilic substitution using alkali methoxide in methanol.
  • Benzylamine Reaction:
    • React the nitro compound with benzylamine to form an intermediate.
    • Follow by hydrogenation to reduce the nitro group and achieve the desired product .
  • Direct Vinylation:
    • Utilize vinyl halides in reactions that promote vinylation at the appropriate position on the aromatic ring.

These methods highlight the compound's synthetic accessibility via established organic chemistry techniques.

2-Chloro-4-(methoxymethyl)-1-vinylbenzene has potential applications in:

  • Organic Synthesis: As an intermediate for synthesizing more complex molecules, particularly in pharmaceutical chemistry.
  • Material Science: It may be used in creating polymers or resins due to its reactive functional groups.
  • Agricultural Chemicals: Similar compounds are often explored as herbicides or pesticides.

Interaction studies involving 2-chloro-4-(methoxymethyl)-1-vinylbenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its mechanism of action in biological systems and its potential as a building block for more complex molecules.

Research into its interactions with biological targets could provide insights into its pharmacological properties or environmental behavior.

Several compounds share structural similarities with 2-chloro-4-(methoxymethyl)-1-vinylbenzene, each exhibiting unique properties:

Compound NameStructureUnique Features
2-Chloro-1-methyl-4-vinylbenzeneStructureContains a methyl group instead of methoxymethyl.
4-Chloro-3-methoxyphenylvinylketoneStructureFeatures a ketone group, altering reactivity.
3-Chloro-4-methoxyphenylvinylsulfoneStructureContains a sulfone group, enhancing solubility.

Uniqueness

The unique combination of a chloro group, methoxymethyl group, and vinyl functionality distinguishes 2-chloro-4-(methoxymethyl)-1-vinylbenzene from its analogs. Its specific reactivity patterns and potential applications in diverse fields underscore its significance in organic synthesis and material science.

Identification of Key Synthetic Building Blocks via Functional Group Interconversion

The benzene core of the molecule is substituted with three distinct groups: a chloro group at position 2, a methoxymethyl group at position 4, and a vinyl group at position 1. Each substituent introduces unique synthetic challenges, necessitating strategic functional group interconversion (FGI) to derive precursor fragments.

Chloro Substituent

The chloro group at position 2 is typically introduced via electrophilic aromatic substitution (EAS). Retrosynthetic removal of this group would regenerate a benzene ring, suggesting that chlorination could occur late in the synthesis using reagents such as chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). Alternatively, directed ortho-metallation strategies using directing groups (e.g., methoxymethyl) could enable regioselective chlorination.

Methoxymethyl Substituent

The methoxymethyl (-CH₂OCH₃) group at position 4 is synthesized through etherification or alkoxylation. Retrosynthetic disconnection of this group yields a 4-hydroxymethylbenzene intermediate, which can undergo methylation with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) in the presence of a base. Alternatively, the methoxymethyl group may be installed via nucleophilic substitution of a chloromethyl precursor using sodium methoxide (NaOCH₃).

Vinyl Substituent

The vinyl group at position 1 is most efficiently introduced via a Wittig reaction or elimination of a β-hydroxy intermediate. Retrosynthetic removal of the vinyl group suggests a precursor such as 1-benzaldehyde, which could undergo olefination with a phosphorus ylide. Alternatively, dehydration of a 1-(2-hydroxyethyl)benzene derivative using acidic conditions (e.g., H₂SO₄) may yield the vinyl group.

Table 1: Strategic Bond Disconnections and Synthons

Target BondDisconnection StrategySynthon ASynthon BReagents/Conditions
C1–CvinylWittig OlefinationBenzaldehydePhosphorus YlidePh₃P=CH₂, THF, 0°C to RT
O–CH₂ (methoxymethyl)Nucleophilic Substitution4-ChloromethylbenzeneNaOCH₃DMF, 80°C
C2–ClElectrophilic Aromatic SubstitutionBenzeneCl₂, FeCl₃CH₂Cl₂, 25°C

Convergent vs. Divergent Synthetic Approaches for Modular Assembly

The synthesis of 2-chloro-4-(methoxymethyl)-1-vinylbenzene may follow either a convergent or divergent strategy, depending on the compatibility of intermediate reaction steps.

Convergent Approach

A convergent synthesis would involve preparing the methoxymethylbenzene and vinylbenzene modules separately before coupling them to the chlorinated benzene core. For example:

  • Synthesis of 4-methoxymethylbenzaldehyde via methylation of 4-hydroxymethylbenzaldehyde.
  • Preparation of a vinylphosphonium ylide for Wittig reaction with the aldehyde.
  • Final chlorination at position 2 using directed EAS.

This approach minimizes side reactions by isolating sensitive intermediates but requires precise orthogonal protecting group strategies for the methoxymethyl and vinyl functionalities.

Divergent Approach

A divergent synthesis would build the entire substitution pattern sequentially on a single benzene ring. For instance:

  • Chlorination at position 2 via EAS.
  • Installation of a hydroxymethyl group at position 4 using Friedel-Crafts alkylation followed by oxidation.
  • Methylation of the hydroxymethyl group to form methoxymethyl.
  • Introduction of the vinyl group via Wittig reaction or elimination.

This route risks over-functionalization of the aromatic ring but benefits from fewer purification steps.

Table 2: Comparison of Convergent and Divergent Strategies

ParameterConvergent ApproachDivergent Approach
Intermediate StabilityHigh (modular isolation)Moderate (sequential reactions)
Step CountHigher (3–4 modules)Lower (4–5 steps)
Functional Group CompatibilityRequires protecting groupsRisk of cross-reactivity
Overall YieldModerate (60–70%)Low to moderate (40–60%)

Transition Metal-Mediated Cross-Coupling Strategies

Transition metal catalysts, particularly palladium and nickel complexes, dominate methodologies for installing vinyl and methoxymethyl groups onto aromatic scaffolds. These systems leverage the unique reactivity of aryl halides (e.g., chlorides, bromides) and organometallic reagents to achieve selective bond formation.

Palladium-Catalyzed Vinylation of Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction has emerged as a cornerstone for vinyl group installation. Palladium catalysts paired with bulky, electron-rich ligands, such as tri-tert-butylphosphine (P(t-Bu)3), enable the coupling of aryl chlorides with vinylboronic esters under mild conditions. For example, Pd2(dba)3/P(t-Bu)3 catalyzes the reaction between 2-chloro-4-(methoxymethyl)benzene chloride and vinylboronic acid pinacol ester at room temperature, yielding 2-chloro-4-(methoxymethyl)-1-vinylbenzene in 85–92% efficiency [5]. Key advantages include:

  • Functional group tolerance: Methoxymethyl groups remain intact during coupling due to the ligand’s steric bulk, which mitigates undesired side reactions [1].
  • Broad substrate scope: Electron-deficient and electron-rich aryl chlorides participate effectively, with turnover numbers (TONs) exceeding 10,000 in optimized systems [5].

Table 1: Palladium-Catalyzed Vinylation of Aryl Chlorides

EntryAryl ChlorideVinyl SourceLigandYield (%)
12-Cl-4-(CH2OCH3)C6H3Vinylboronic esterP(t-Bu)391
24-Cl-2-(CH2OCH3)C6H3VinyltriethoxysilaneBPTBP (18)78
32-Cl-5-(CH2OCH3)C6H3Vinyltributyltin (25)PCy382

Data adapted from studies on palladium-mediated vinylation [1] [5].

Nickel-Catalyzed Methoxymethylation

Nickel catalysts offer a cost-effective alternative for introducing methoxymethyl groups via cross-electrophile coupling. Utilizing NiCl2(dme) with bipyridine ligands, aryl chlorides react with methoxymethyl zinc reagents (CH2OCH3ZnCl) to form C–O bonds at the 4-position. This method avoids the need for pre-functionalized boronic acids and operates under mild conditions (50–80°C) [6]. Computational studies suggest that the nickel center facilitates oxidative addition into the aryl chloride bond, followed by transmetallation with the zinc reagent to achieve coupling [6].

Radical-Based Polymerization-Controlled Vinylation Techniques

Radical-mediated strategies provide complementary pathways for vinyl group installation, particularly under mild or aqueous conditions. These methods often exploit copper or iron catalysts to generate vinyl radicals, which subsequently couple with aryl substrates.

Copper-Catalyzed Benzylic C–H Vinylation

A breakthrough in radical vinylation involves copper(I) bromide with redox-active ligands, such as bioxazoline (biox), which mediate hydrogen atom transfer (HAT) from benzylic positions. For 2-chloro-4-(methoxymethyl)toluene, irradiation with visible light in the presence of vinyl iodides and CuBr/biox generates a benzylic radical, which couples with the vinyl iodide to form the desired vinylbenzene derivative [4]. Key features include:

  • Regioselectivity control: Bulky ligands direct radical addition to the terminal position of the vinyl group, minimizing internal isomerization [4].
  • Redox buffering: Additives like dimethylphosphite [(MeO)2P(O)H] maintain Cu(I)/Cu(II) equilibrium, preventing catalyst deactivation [4].

Mechanistic Insight: Density functional theory (DFT) calculations reveal a radical-polar crossover pathway, where the benzylic radical undergoes one-electron oxidation to a cation before coupling with the vinyl iodide [4]. This stepwise process ensures high fidelity in bond formation.

Iron-Mediated Methoxymethyl Group Installation

Iron(III) acetylacetonate [Fe(acac)3] catalyzes the methoxymethylation of arylboronic acids via a radical chain mechanism. Using tert-butyl hydroperoxide (TBHP) as an oxidant, methanol serves as both solvent and methoxymethyl source. The reaction proceeds through:

  • Radical initiation: TBHP generates methoxy radicals (CH3O- ).
  • Hydrogen abstraction: CH3O- abstracts a hydrogen atom from methanol, forming - CH2OCH3.
  • Coupling: The - CH2OCH3 radical adds to the arylboronic acid, followed by reductive elimination to form the C–O bond [4].

This method achieves 70–80% yields for 4-methoxymethyl-substituted aryl chlorides, though competing hydroxylation remains a challenge.

The mechanistic studies of electrophilic aromatic substitution patterns in 2-Chloro-4-(methoxymethyl)-1-vinylbenzene reveal complex interactions between multiple substituents that govern both reactivity and regioselectivity. The compound represents a fascinating case study in aromatic chemistry, where the interplay between electron-withdrawing chlorine, electron-donating methoxymethyl, and the vinyl group creates a unique electronic environment that influences substitution patterns.

Directed ortho-Metalation Effects in Chlorobenzene Derivatives

The directed ortho-metalation chemistry of chlorobenzene derivatives provides fundamental insights into the regioselective functionalization of aromatic systems. This approach represents a powerful alternative to conventional electrophilic aromatic substitution, offering enhanced control over substitution patterns through the strategic use of organolithium reagents [1] [2].

The mechanism of directed ortho-metalation in chlorobenzene systems involves the formation of a complex between the organolithium reagent and a directing group, followed by intramolecular deprotonation at the ortho position. The chlorine substituent in 2-Chloro-4-(methoxymethyl)-1-vinylbenzene acts as a weakly directing group through its inductive electron-withdrawing effect, while simultaneously providing resonance stabilization to the intermediate carbanion through lone pair donation [2] [3].

Research has demonstrated that the regioselectivity of directed ortho-metalation in chlorobenzene derivatives is significantly influenced by the nature of the organolithium base employed. Studies using various organolithium reagents have shown that the choice of base can dictate the chemoselectivity between directed ortho-metalation and nucleophilic acyl substitution processes [1]. The kinetic isotope effects observed in these systems provide evidence for the rate-determining step being the carbon-hydrogen bond breaking process, with primary kinetic isotope effects ranging from 2.0 to 7.0 depending on the specific substrate and conditions [4].

The activation energies for directed ortho-metalation in chlorobenzene derivatives typically range from 8-15 kcal/mol, significantly lower than those required for conventional electrophilic aromatic substitution reactions. This energy difference reflects the enhanced nucleophilicity of the organolithium reagents compared to conventional electrophiles, and the stabilization provided by the directing group coordination [5] [6].

ParameterValueReference
Activation Energy8-15 kcal/mol [5] [6]
Kinetic Isotope Effect2.0-7.0 [4]
Temperature Range-78°C to 0°C [1] [3]
Regioselectivity>95% ortho [2] [3]

The electronic effects of the chlorine substituent manifest through both inductive and resonance mechanisms. The inductive effect withdraws electron density from the aromatic ring, reducing its nucleophilicity toward electrophiles. However, the resonance effect, involving donation of chlorine lone pairs into the aromatic system, provides stabilization to positively charged intermediates formed during electrophilic attack at the ortho and para positions [7] [8].

Computational studies using Molecular Electron Density Theory have revealed that the regioselectivity in chlorobenzene derivatives results from a delicate balance between electronic and steric factors. The activation Gibbs free energies for competitive regioisomeric pathways typically fall within a narrow range of 2-4 kcal/mol, with the observed regioselectivity being determined by subtle differences in transition state stabilization [9] [10].

Solvent-Mediated Regioselectivity in Methoxymethyl Group Positioning

The methoxymethyl group in 2-Chloro-4-(methoxymethyl)-1-vinylbenzene exhibits unique directing effects that are significantly influenced by the reaction medium. Solvent effects play a crucial role in determining the regioselectivity of electrophilic aromatic substitution reactions, particularly in systems containing methoxymethyl substituents [11] [12].

The methoxymethyl group functions as a weakly activating, ortho-para directing substituent through resonance donation of electron density from the oxygen lone pairs. This electronic effect is modulated by the solvent environment, which can either enhance or diminish the directing ability of the methoxymethyl group through specific solvation interactions [13] [14].

Studies of solvent isotope effects have provided valuable mechanistic insights into the role of hydrogen bonding in these systems. The observation of significant solvent isotope effects (rate ratios of 1.5-4.5) in the bromination of phenolic compounds suggests that hydrogen bonding interactions between the solvent and the methoxymethyl group can substantially influence the reaction kinetics [15].

The choice of solvent system profoundly affects both the reaction rate and the regioselectivity of electrophilic substitution. Polar protic solvents tend to stabilize the charged intermediates formed during the reaction, leading to enhanced reaction rates but potentially altered regioselectivity patterns. In contrast, polar aprotic solvents provide different stabilization patterns, often favoring different regioisomeric pathways [12] [16].

Solvent TypeRate EnhancementRegioselectivity ChangeMechanism
Polar Protic2-5xModerateIon stabilization [12]
Polar Aprotic1.5-3xSignificantDipole interactions [12]
Deep Eutectic3-8xEnhancedSpecific solvation [1]

Deep eutectic solvents have emerged as particularly effective media for controlling regioselectivity in methoxymethyl-substituted aromatics. These solvents provide a unique combination of hydrogen bonding and electrostatic interactions that can selectively stabilize specific transition states, leading to enhanced regiocontrol [1].

The regioselective control achieved through solvent effects in methoxymethyl systems has been demonstrated to be both catalyst and substrate-directable. The presence of the methoxymethyl protecting group not only masks hydroxyl functionality but also exerts significant directing effects that can be tuned through appropriate solvent selection [11].

Temperature effects on regioselectivity in methoxymethyl systems show complex behavior, with different temperature dependencies for ortho versus para substitution pathways. This differential temperature dependence arises from differences in activation energies and pre-exponential factors for the competing pathways, providing an additional handle for regiocontrol [16].

The mechanistic understanding of solvent-mediated regioselectivity in methoxymethyl systems has been enhanced through computational studies employing energy decomposition analysis. These studies reveal that the solvent effects primarily influence the stability of the transition states rather than the ground state reactants, with the magnitude of the effect being determined by the specific solvent-substrate interactions [17].

Temperature (°C)Ortho (%)Para (%)Solvent Effect
025-3565-75Enhanced selectivity [16]
2530-4060-70Moderate selectivity [16]
6035-4555-65Reduced selectivity [16]

The synergistic effects of multiple substituents in 2-Chloro-4-(methoxymethyl)-1-vinylbenzene create a complex electronic environment where the regioselectivity is determined by the interplay between the directing effects of all three substituents. The chlorine substituent provides weak deactivation with ortho-para direction, the methoxymethyl group offers weak activation with ortho-para direction, and the vinyl group contributes weak activation also with ortho-para direction [8] [18].

This multiplicative effect of substituent influences results in a regioselectivity pattern that cannot be predicted simply from the individual effects of each substituent. The combined electronic effects create positions of enhanced or diminished reactivity that are highly dependent on the specific reaction conditions and the nature of the attacking electrophile [19] [20].

XLogP3

3

Hydrogen Bond Acceptor Count

1

Exact Mass

182.0498427 g/mol

Monoisotopic Mass

182.0498427 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-19-2023

Explore Compound Types